2-丙基-氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

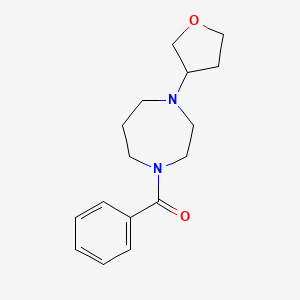

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . Azetidines are four-membered ring amines and have a high ring strain .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . The polymerization of azetidines is a typical cationic ring-opening polymerization . The active species is the cyclic azetidinium ion and the propagation reaction may be regarded as a nucleophilic substitution at the carbon atom of the azetidinium ion .Molecular Structure Analysis

Azetidines are four-membered ring amines . They have a high ring strain, which is thermodynamically expected to lead to high-molecular-weight polymers in almost quantitative yields when these monomers undergo ring-opening polymerization .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidines are four-membered ring amines . They have a high ring strain . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .科学研究应用

植物中的离子吸收和释放

- 应用:研究植物中的离子转运机制。

- 主要发现:脯氨酸类似物氮杂环丁烷 2-羧酸 (AZ) 被发现能显著抑制大麦根和完整植物中离子释放到木质部。这表明 AZ 在研究植物系统中蛋白质合成和离子转运之间的关系中具有潜在作用 (Pitman 等人,1977)。

对胶原蛋白合成的影响

- 应用:了解胶原蛋白合成及其障碍。

- 主要发现:氮杂环丁烷-2-羧酸在施用于鸡胚时,阻止了胶原蛋白的积累。这表明其在研究与胶原蛋白相关的生物过程和在发育生物学中的潜在意义 (Lane 等人,1971)。

癌细胞中的放射增敏

- 应用:癌症研究,重点是提高放射治疗的有效性。

- 主要发现:氮杂环丁烷-2-羧酸表现出使肝癌细胞对热疗和电离辐射都增敏的能力,表明其在开发癌症治疗策略中的潜力 (van Rijn 等人,1999)。

神经药理学的潜力

- 应用:探索神经系统疾病的新型治疗剂。

- 主要发现:氮杂环丁烷衍生物 KHG26792 在抑制小胶质细胞中 ATP 诱导的 TNF-α 释放和其他促炎性标志物方面显示出有希望的结果,表明在治疗中枢神经系统相关疾病中具有潜在应用 (Kim 等人,2015)。

抗疟疾药物开发

- 应用:新型抗疟疾药物的开发。

- 主要发现:靶向苯丙氨酰-tRNA 合成酶的双环氮杂环丁烷已显示出作为一类新型抗疟疾剂的希望,具有治愈和预防疟疾传播的潜力 (Kato 等人,2016)。

肝纤维化研究

- 应用:研究肝纤维化的治疗方法。

- 主要发现: L-氮杂环丁烷-2-羧酸 (AZC) 显示出减少肝脏中胶原蛋白形成,表明其在研究和治疗肝硬化中的潜力 (Rojkind,1973)。

化学中的合成方法

- 应用:合成化学的进展。

- 主要发现:关于在水性介质中微波辅助合成氮杂环丁烷的研究表明在简化和提高氮杂环丁烷合成效率方面取得了进展 (Burkett 等人,2009)。

抗隐孢子虫药物开发

- 应用:开发针对隐孢子虫的药物。

- 主要发现:双环氮杂环丁烷已显示出在小鼠中对隐孢子虫的疗效,为治疗这种寄生虫感染提供了新途径 (Vinayak 等人,2020)。

作用机制

安全和危害

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .

属性

IUPAC Name |

2-propylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-3-6-4-5-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZXOVGUHFDHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89583-96-0 |

Source

|

| Record name | 2-propylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)